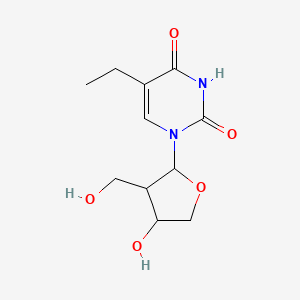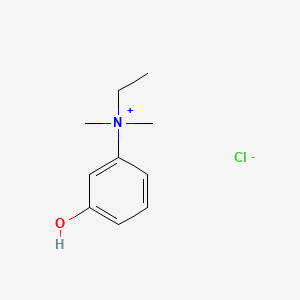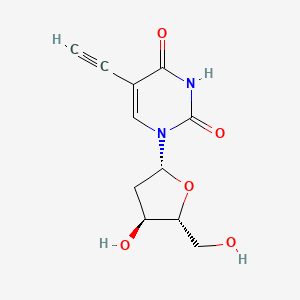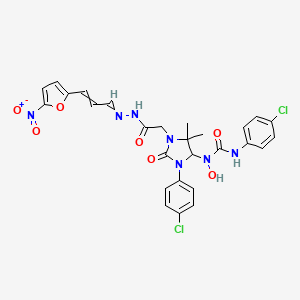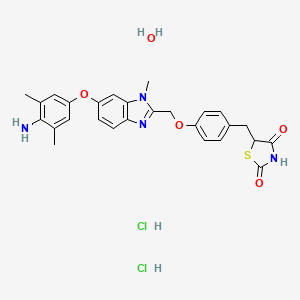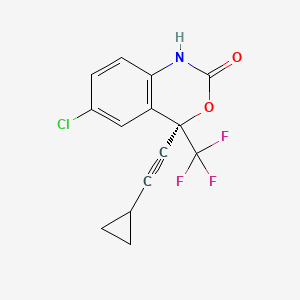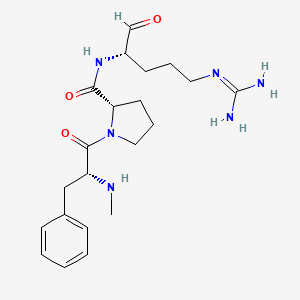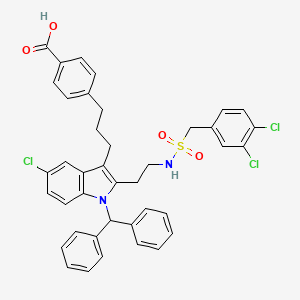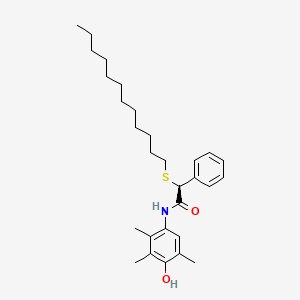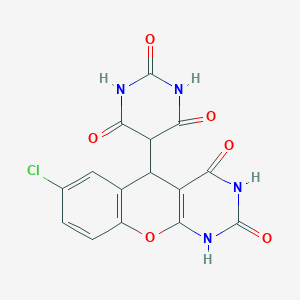
EM20-25
Overview
Description
EM20-25 is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated anthracene derivative fused with a pyrimidine trione moiety.
Mechanism of Action
Target of Action
The primary target of EM20-25 is the B-cell lymphoma 2 (BCL-2) protein . BCL-2 is a key protein regulator of apoptosis, and it is variably highly expressed in many hematological malignancies, providing protection from cell death induced by oncogenic and external stresses .
Mode of Action
This compound acts as an inhibitor for BCL-2 . It interferes with the interaction between BCL-2 and BAX, a pro-apoptotic protein . This interference activates caspase-9, which then induces apoptosis .
Biochemical Pathways
The action of this compound affects the intrinsic or mitochondrial pathway to apoptosis . By disrupting the BCL-2/BAX interactions, this compound causes the opening of the mitochondrial permeability transition pore (PTP) . This leads to the release of cytochrome C and the activation of caspases that execute the destruction of cells in a manner recognized as apoptosis .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells overexpressing BCL-2 . This leads to cell death, which can be beneficial in the treatment of diseases characterized by the overproliferation of cells, such as cancer .
Biochemical Analysis
Biochemical Properties
EM20-25 plays a significant role in biochemical reactions. It interacts with the Bcl-2 protein, a key regulator of apoptosis . The compound binds to Bcl-2, disrupting its interaction with the pro-apoptotic protein Bax .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It sensitizes apoptosis-resistant, Bcl-2-overexpressing leukemic cells to cytotoxic drugs . This influence on cell function includes an impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to Bcl-2, disrupts its interaction with Bax, and activates caspase-9 . This leads to the induction of apoptosis in cells overexpressing Bcl-2 .
Metabolic Pathways
This compound is involved in the apoptosis pathway, interacting with the Bcl-2 protein
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EM20-25 typically involves multi-step organic reactions. The starting materials often include chlorinated anthracene derivatives and pyrimidine trione precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the chlorine atom.
Cyclization reactions: to form the fused ring structure.
Oxidation reactions: to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as crystallization, distillation, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
EM20-25 can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of lower oxidation state derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracene: A related compound with similar structural features.
Pyrimidine-2,4,6-trione derivatives: Compounds with similar pyrimidine trione moieties.
Uniqueness
EM20-25 is unique due to its specific combination of structural features, including the chlorinated anthracene derivative and the pyrimidine trione moiety. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
5-(7-chloro-2,4-dioxo-1,5-dihydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O6/c16-4-1-2-6-5(3-4)7(8-10(21)17-14(24)18-11(8)22)9-12(23)19-15(25)20-13(9)26-6/h1-3,7-8H,(H2,19,20,23,25)(H2,17,18,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEVZGGAQHNWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404527 | |
| Record name | Bcl-2 Inhibitor III, EM20-25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141266-44-6 | |
| Record name | Bcl-2 Inhibitor III, EM20-25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


